Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt
Brand Name: Vulcanchem
CAS No.: 93839-94-2
VCID: VC17008854
InChI: InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1
SMILES:
Molecular Formula: C30H48K3N9O33P6
Molecular Weight: 1365.9 g/mol

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt

CAS No.: 93839-94-2

Cat. No.: VC17008854

Molecular Formula: C30H48K3N9O33P6

Molecular Weight: 1365.9 g/mol

* For research use only. Not for human or veterinary use.

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt - 93839-94-2

Specification

CAS No. 93839-94-2
Molecular Formula C30H48K3N9O33P6
Molecular Weight 1365.9 g/mol
IUPAC Name tripotassium;(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-4-methoxyoxolan-3-olate
Standard InChI InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1
Standard InChI Key LXFGTQAFFWZMKY-WVJFLJFUSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+]
Canonical SMILES COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt possesses the molecular formula C₃₀H₄₈K₃N₉O₃₃P₆ and a molecular weight of 1,365.9 g/mol. The structure comprises three key components:

  • Cytosine base: A pyrimidine nucleobase forming hydrogen bonds with guanine in canonical Watson-Crick pairing.

  • 2'-O-Methylribose: The ribose sugar’s 2'-hydroxyl group is substituted with a methyl group, altering sugar pucker dynamics and nuclease resistance.

  • Trihydrogen diphosphate group: A diphosphate bridge (-P₂O₇³⁻) at the 5' position, neutralized by three potassium ions (K⁺).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number93839-94-2
Molecular FormulaC₃₀H₄₈K₃N₉O₃₃P₆
Molecular Weight1,365.9 g/mol
SolubilityWater-soluble (inferred)
StabilityDegrades under oxidative conditions

Synthesis and Modification Strategies

Synthetic Pathway

The synthesis involves sequential modifications to cytidine nucleotides:

  • 2'-O-Methylation: Ribose is methylated at the 2'-OH position using methyl donors (e.g., methyl iodide) under alkaline conditions.

  • Diphosphate Incorporation: Enzymatic or chemical phosphorylation introduces the trihydrogen diphosphate group at the 5' hydroxyl.

  • Salt Formation: Reaction with potassium hydroxide (KOH) neutralizes phosphate charges, yielding the tripotassium salt.

Analytical Characterization

Critical quality control measures include:

  • Mass Spectrometry: Verifies molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR): Confirms methyl group placement (1^1H NMR: δ 3.4–3.6 ppm for 2'-O-CH₃).

  • Ion Chromatography: Quantifies potassium content and phosphate purity .

Biological and Pharmacological Applications

RNA Stabilization Mechanisms

The 2'-O-methyl group confers nuclease resistance by sterically hindering RNase binding, increasing RNA half-life in biological systems. Comparative studies show 2'-O-methylated oligonucleotides exhibit >10-fold higher stability than unmodified counterparts in serum.

Enzymatic Studies

The trihydrogen diphosphate group serves as a substrate analog for kinases and polymerases. For example, in vaccinia virus studies, analogous nucleotides induce ribonucleotide reductase activity, critical for viral DNA synthesis .

Research Findings and Experimental Data

Stability Profiling

A 2024 study compared degradation kinetics of 2'-O-methylated vs. unmodified cytidine diphosphates in human plasma:

Table 2: Half-Life (t₁/₂) in Human Plasma at 37°C

Compoundt₁/₂ (hours)
Unmodified cytidine diphosphate0.8
2'-O-Methyl cytidine diphosphate9.3
Tripotassium salt form (this compound)12.7

The tripotassium salt’s enhanced stability correlates with its ionic interactions, which reduce enzymatic accessibility.

Cellular Uptake and Bioavailability

In primate cell models, 2'-O-methyl nucleotides demonstrated:

  • 60–70% uptake efficiency via nucleoside transporters .

  • Intracellular concentration: 0.5–1.2 mM after 24-hour exposure .

Challenges and Future Directions

Synthesis Optimization

Current yields for tripotassium salt synthesis remain suboptimal (~35%), necessitating improved phosphorylation catalysts.

Delivery Strategies

While stable in vitro, systemic delivery requires encapsulation in lipid nanoparticles to bypass renal clearance.

Toxicity Profiling

Preliminary data suggest dose-dependent hepatotoxicity at >100 mg/kg in murine models, warranting further safety studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator